![molecular formula C14H9F3O2 B581562 2-Formyl-6-(4-trifluoromethylphenyl)phenol CAS No. 1261995-54-3](/img/structure/B581562.png)
2-Formyl-6-(4-trifluoromethylphenyl)phenol
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Overview
Description
2-Formyl-6-(4-trifluoromethylphenyl)phenol is a chemical compound with the molecular formula C14H9F3O2. This compound belongs to the class of phenols and has gained significant attention in the scientific community due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-6-(4-trifluoromethylphenyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-trifluoromethylbenzaldehyde and phenol derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification techniques and quality control measures is essential to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Formyl-6-(4-trifluoromethylphenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted phenolic derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Formyl-6-(4-trifluoromethylphenyl)phenol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Formyl-6-(4-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-(4-trifluoromethylphenyl)benzaldehyde: This compound is structurally similar and shares some chemical properties with 2-Formyl-6-(4-trifluoromethylphenyl)phenol.
4’-Trifluoromethyl-2’-hydroxy-4-formylbiphenyl: Another similar compound with comparable reactivity and applications.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a formyl group and a trifluoromethyl group on the phenolic ring.
Biological Activity
2-Formyl-6-(4-trifluoromethylphenyl)phenol is an aromatic compound characterized by its phenolic structure, which includes a formyl group and a trifluoromethyl-substituted phenyl group. Its molecular formula is C15H11F3O3, with a molecular weight of approximately 296.24 g/mol. The unique trifluoromethyl group enhances its chemical reactivity and potential biological activity, making it a subject of interest in various fields, particularly medicinal chemistry.
The presence of the formyl and trifluoromethyl groups significantly influences the compound's reactivity. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the compound's lipophilicity and metabolic stability, thus improving membrane permeability and biological interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.
- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, including breast cancer (MCF-7) and other tumor models .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .
The mechanism of action for this compound likely involves interactions with specific molecular targets. The trifluoromethyl group enhances hydrogen bonding and other non-covalent interactions with biological molecules, potentially increasing binding affinity to enzyme targets. This can modulate various biochemical pathways, leading to observed biological effects .
Comparative Analysis
A comparison with similar compounds highlights the unique features of this compound:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Hydroxy-5-trifluoromethylbenzaldehyde | C8H6F3O | Simpler structure, lacks phenolic OH |
4-Trifluoromethylphenol | C7H4F3O | No formyl group, primarily a phenolic compound |
2-Hydroxybenzaldehyde | C7H6O | Lacks trifluoromethyl group |
The combination of both the formyl and trifluoromethyl groups in this compound distinguishes it from other compounds, granting it enhanced reactivity and potential biological activity.
Case Studies
- Antimicrobial Testing : In a study evaluating the antimicrobial properties of fluorinated phenolic compounds, this compound showed significant inhibition against Gram-positive bacteria. The study employed serial dilution methods to determine minimum inhibitory concentrations (MICs) against various strains.
- Cytotoxicity Assays : A series of in vitro assays were conducted to assess the cytotoxic effects of the compound on MCF-7 cells. Results indicated that at certain concentrations, there was a notable decrease in cell viability, suggesting potential as an anticancer agent .
- Enzyme Inhibition Studies : The compound was subjected to enzyme kinetics studies to evaluate its inhibitory effect on COX enzymes. The results showed competitive inhibition with IC50 values comparable to known inhibitors, indicating its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
2-hydroxy-3-[4-(trifluoromethyl)phenyl]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)11-6-4-9(5-7-11)12-3-1-2-10(8-18)13(12)19/h1-8,19H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADPPFMGFAJDQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685274 |
Source
|
Record name | 2-Hydroxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261995-54-3 |
Source
|
Record name | 2-Hydroxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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